molecular formula C6H5F3N2O2 B1285339 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 288251-60-5

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1285339
M. Wt: 194.11 g/mol
InChI Key: VPAMEBUGVMETCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a core structure for various chemical compounds with potential biological activities. The trifluoroethyl group attached to the pyrazole ring is likely to influence the physical and chemical properties of the compound, as well as its reactivity and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves several steps, including condensation, cyclization, and functional group transformations. For instance, 1H-pyrazole-4-carboxylic acid has been synthesized from ethyl cyanoacetate and triethyl orthoformate with improved yields reaching up to 97.1% . Additionally, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters involves the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures . These methods could potentially be adapted for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids has been extensively studied using techniques such as X-ray diffraction and solid-state NMR. For example, the structure of solid pyrazole-4-carboxylic acid has been determined, revealing quasi-linear ribbons linked by cyclic hydrogen bonds . The presence of the trifluoroethyl group in the compound of interest would likely affect the molecular conformation and hydrogen bonding patterns, potentially leading to different solid-state structures.

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various chemical reactions, including functionalization and complexation with metals. The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . Similarly, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid could undergo nucleophilic substitution reactions to form amides or esters, or it could be used to synthesize more complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids are influenced by their molecular structure. For instance, the solid-state properties of 1H-pyrazole-4-carboxylic acids have been characterized, showing polymorphism and solid-state proton transfer . The introduction of a trifluoroethyl group is expected to significantly alter the acid's lipophilicity, boiling and melting points, and solubility in organic solvents. The electron-withdrawing nature of the trifluoromethyl group could also affect the acidity of the carboxylic acid moiety.

Scientific Research Applications

Improved Synthesis Techniques

  • Research by Dong (2011) demonstrated an improved synthesis method for 1H-pyrazole-4-carboxylic acid, enhancing its yield significantly (C. Dong, 2011).

Functionalization and Derivative Formation

  • Yıldırım et al. (2006, 2005) explored the functionalization reactions of pyrazole-3-carboxylic acid derivatives, leading to the formation of various N-substituted compounds and investigating their structures and reaction mechanisms (İ. Yıldırım & F. Kandemirli, 2006); (İ. Yıldırım, F. Kandemirli & E. Demir, 2005).

Spectroscopic and Structural Investigations

  • Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, focusing on their spectroscopic characteristics and molecular structure (S. Viveka et al., 2016).

Solid-State Dynamics

  • Infantes et al. (2013) discussed the solid-state structure and dynamic properties of simple pyrazole-4-carboxylic acids, examining their polymorphism and tautomerism (L. Infantes et al., 2013).

Synthesis of Novel Compounds and Derivatives

  • Research by various authors, including Li-fen (2013) and Akçamur et al. (1997), has contributed to the synthesis of diverse derivatives of pyrazole-4-carboxylic acids, expanding its applicability in various fields (L. Li-fen, 2013); (Y. Akçamur et al., 1997).

Luminescence and Coordination Polymers

  • Kowalik et al. (2018) investigated the luminescence properties and structural diversity of coordination polymers based on pyrazole-carboxylic acids, highlighting potential applications in photoluminescent materials (M. Kowalik et al., 2018).

Supercapacitive Performance

  • Feng et al. (2019) synthesized a cadmium(II) polymer based on pyrazole carboxylic acid and demonstrated its effective use as an electrode material in supercapacitors, showing excellent specific capacitance and stability (C. Feng et al., 2019).

Safety And Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-4(1-10-11)5(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAMEBUGVMETCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586172
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

288251-60-5
Record name 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
1
Citations
JH Jones, Z Xin, M Himmelbauer… - Journal of Medicinal …, 2021 - ACS Publications
Apoptosis signal-regulating kinase 1 (ASK1) is one of the key mediators of the cellular stress response that regulates inflammation and apoptosis. To probe the therapeutic value of …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.